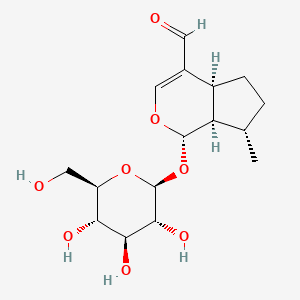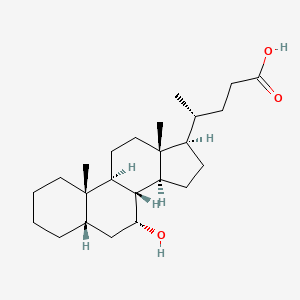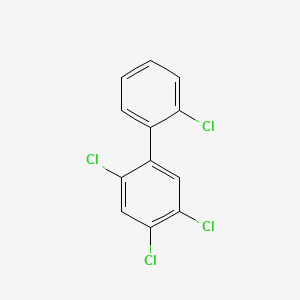
2,2',4,5-Tetrachlorobiphenyl
Overview
Description
2,2’,4,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with multiple chlorine atoms attached. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is often found as a contaminant due to its historical use in industrial applications and its resistance to degradation .
Mechanism of Action
- Role : Activation of AhR leads to altered gene transcription, particularly the induction of hepatic Phase I and Phase II enzymes (including cytochrome P450 enzymes) .
- Resulting Changes : Altered gene expression affects detoxification pathways, leading to increased metabolism of xenobiotics .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
2,2’,4,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with the aryl hydrocarbon receptor (AhR), which upon activation, binds to the xenobiotic response element (XRE) in the promoter region of target genes . This interaction leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1), which are involved in the metabolism of various xenobiotics . The compound also affects the expression of other proteins involved in cell cycle regulation and development .
Cellular Effects
2,2’,4,5-Tetrachlorobiphenyl has been shown to influence various cellular processes. It affects oxidative phosphorylation in mitochondria, inhibiting both the respiratory and phosphorylation subsystems . This inhibition leads to a decrease in ATP production and an increase in membrane leak, affecting cellular energy metabolism . Additionally, 2,2’,4,5-Tetrachlorobiphenyl impacts cell membranes by altering their fluidity and fatty acid composition . It also influences cell signaling pathways and gene expression, particularly through the activation of the AhR pathway .
Molecular Mechanism
The molecular mechanism of 2,2’,4,5-Tetrachlorobiphenyl involves its binding to the AhR, which then translocates to the nucleus and binds to XREs in the DNA . This binding induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1 . The compound also inhibits ATP synthase activity in mitochondria, leading to decreased ATP production . Additionally, 2,2’,4,5-Tetrachlorobiphenyl affects the fluidity of cell membranes by interacting with membrane lipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5-Tetrachlorobiphenyl change over time. The compound is stable and does not readily degrade, leading to prolonged effects on cellular function . Long-term exposure to 2,2’,4,5-Tetrachlorobiphenyl has been shown to cause persistent inhibition of oxidative phosphorylation and ATP production in mitochondria . Additionally, the compound’s impact on membrane fluidity and fatty acid composition can persist over multiple cell generations .
Dosage Effects in Animal Models
The effects of 2,2’,4,5-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, the compound induces the expression of xenobiotic metabolizing enzymes without causing significant toxicity . At high doses, 2,2’,4,5-Tetrachlorobiphenyl can cause severe toxicity, including liver damage and disruption of cellular energy metabolism . The compound’s lipophilic nature leads to its accumulation in adipose tissue, further exacerbating its toxic effects at high doses .
Metabolic Pathways
2,2’,4,5-Tetrachlorobiphenyl is metabolized primarily through hydroxylation and conjugation reactions . The compound is hydroxylated by cytochrome P450 enzymes, producing hydroxylated metabolites that can be further conjugated with sulfate or glucuronic acid . These metabolites are then excreted from the body. The metabolic pathways of 2,2’,4,5-Tetrachlorobiphenyl involve interactions with various enzymes, including CYP1A1 and sulfotransferases .
Transport and Distribution
Within cells and tissues, 2,2’,4,5-Tetrachlorobiphenyl is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound accumulates in lipid-rich tissues such as adipose tissue, liver, and brain . It can also bind to specific transport proteins, facilitating its distribution within the body . The distribution of 2,2’,4,5-Tetrachlorobiphenyl is influenced by its binding to cellular membranes and proteins .
Subcellular Localization
2,2’,4,5-Tetrachlorobiphenyl localizes primarily in the lipid bilayers of cellular membranes due to its hydrophobic nature . It can also be found in the mitochondria, where it affects oxidative phosphorylation . The compound’s localization in specific cellular compartments is influenced by its interactions with membrane lipids and proteins . Additionally, 2,2’,4,5-Tetrachlorobiphenyl can be transported to the nucleus upon binding to the AhR, where it influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,4,5-Tetrachlorobiphenyl, was historically achieved through similar chlorination processes. due to the environmental and health concerns associated with these compounds, their production has been largely discontinued in many countries .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,5-Tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reductive dechlorination.
Substitution: Nucleophiles such as hydroxide ions or thiol groups can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Lower chlorinated biphenyls or biphenyl itself.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
2,2’,4,5-Tetrachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, hydraulic fluids, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’-Tetrachlorobiphenyl
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Uniqueness
2,2’,4,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it has distinct environmental persistence and bioaccumulation properties .
Properties
IUPAC Name |
1,2,4-trichloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHILIDLBPRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074207 | |
| Record name | 2,2',4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-47-9 | |
| Record name | PCB 48 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3287671514 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with 2,2',4,5-Tetrachlorobiphenyl?
A1: this compound is a persistent and bioaccumulative contaminant. [] This means it doesn't easily degrade in the environment and can accumulate in organisms over time, potentially reaching harmful levels in the food chain. [] For instance, studies have shown its presence in fish from both hatcheries and settling ponds, indicating its persistence in aquatic ecosystems. [, ]
Q2: Does this compound pose any risks to birds?
A2: Yes, studies show that this compound can negatively impact bird species. Research using chicken embryos found that exposure to this compound at levels comparable to those found in contaminated environments significantly reduced hatching success. [] This highlights the risk posed by this compound to avian populations.
Q3: How does this compound behave in sediment environments?
A3: Research indicates that this compound demonstrates slow desorption kinetics in sediment. [] This means it tends to bind strongly to sediment particles and doesn't easily release back into the water column. This behavior contributes to its persistence in the environment and potential for long-term exposure to benthic organisms.
Q4: What is the significance of studying the tissue distribution of this compound?
A4: Understanding where this compound accumulates within an organism is crucial for assessing its potential for toxicity. Research on laying quails examined the tissue distribution of this compound, providing insights into its potential to transfer to eggs and impact offspring development. []
Q5: Are there any analytical challenges associated with studying this compound in environmental samples?
A5: Accurately measuring trace amounts of this compound in complex environmental matrices, such as sediment or tissue samples, requires sensitive and specific analytical methods. Researchers have developed and validated techniques to address these challenges, enabling the quantification of this compound and assessment of its environmental fate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



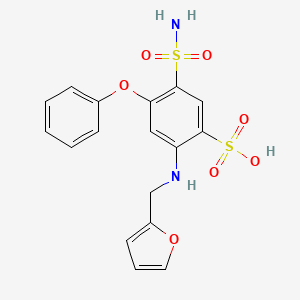
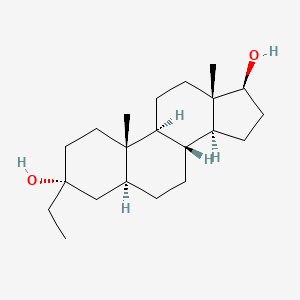
![1-Methyl-4-[4-(dimethylamino)phenyl]pyridinium](/img/structure/B1198911.png)
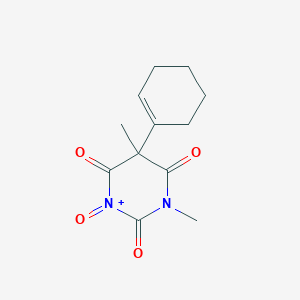
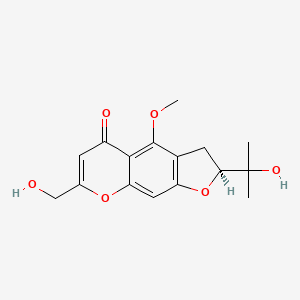
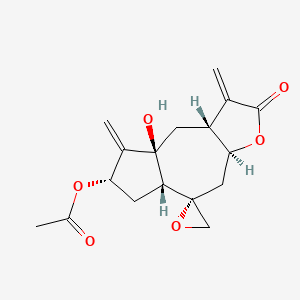
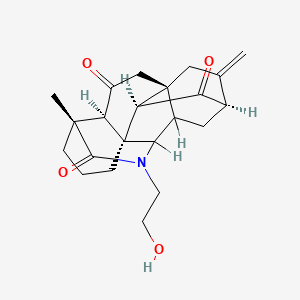
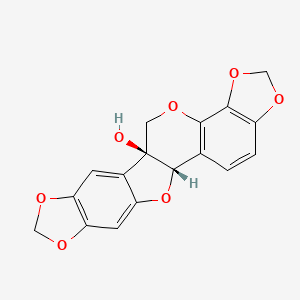

![(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1198923.png)
